molecular formula C15H15N3O4S2 B584152 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone CAS No. 1648891-88-6

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone

Cat. No.: B584152
CAS No.: 1648891-88-6
M. Wt: 365.422
InChI Key: QQCSDGJNWMIXOY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone involves multiple steps, starting from the parent compound, lansoprazole. The key steps include:

    Detrifluoroethoxylation: This step involves the removal of the trifluoroethoxy group from lansoprazole.

The reaction conditions typically involve the use of organic solvents and catalysts to facilitate these transformations. Specific details on the reagents and conditions are often proprietary and may vary depending on the desired yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .

Chemical Reactions Analysis

Types of Reactions

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfone group back to a sulfide.

    Substitution: Various nucleophiles can substitute the sulfone group under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfides, and substituted derivatives of the parent compound .

Scientific Research Applications

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone involves its interaction with the proton pump in the stomach lining. It inhibits the H+/K+ ATPase enzyme, thereby reducing the production of gastric acid. This action is similar to that of lansoprazole, but the modifications in its structure may result in different pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    Lansoprazole: The parent compound, used widely as a proton pump inhibitor.

    Omeprazole: Another proton pump inhibitor with a similar mechanism of action.

    Pantoprazole: A proton pump inhibitor with a different substitution pattern on the benzimidazole ring.

Uniqueness

4-Detrifluoroethoxy-4-methylsulfonyl Lansoprazole Sulfone is unique due to its specific modifications, which may offer different pharmacokinetic and pharmacodynamic profiles compared to other proton pump inhibitors. These differences can be crucial in research settings to understand the nuances of proton pump inhibition and to develop new therapeutic agents .

Properties

IUPAC Name

2-[(3-methyl-4-methylsulfonylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O4S2/c1-10-13(16-8-7-14(10)23(2,19)20)9-24(21,22)15-17-11-5-3-4-6-12(11)18-15/h3-8H,9H2,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCSDGJNWMIXOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CN=C1CS(=O)(=O)C2=NC3=CC=CC=C3N2)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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